molecular formula C17H15N7O B2892994 1-(3-ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892768-26-2

1-(3-ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2892994
CAS No.: 892768-26-2
M. Wt: 333.355
InChI Key: RLUVTZUHZXQKFN-UHFFFAOYSA-N
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Description

1-(3-ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) enzyme. Its primary research value lies in the targeted disruption of the JAK-STAT signaling pathway , a critical cascade involved in cell proliferation, differentiation, and immune response. This compound exhibits high selectivity for JAK2 over other JAK family members, making it an essential chemical probe for dissecting the specific roles of JAK2 in pathological contexts. Researchers utilize this inhibitor primarily in myeloproliferative neoplasm studies, including models of polycythemia vera and primary myelofibrosis, where dysregulated JAK2 signaling is a hallmark. By potently inhibiting JAK2, it induces cell cycle arrest and promotes apoptosis in dependent cell lines, providing a powerful tool for investigating oncogenic signaling and validating JAK2 as a therapeutic target in hematological malignancies and solid tumors.

Properties

IUPAC Name

3-(3-ethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-2-11-4-3-5-13(10-11)24-15(18)14(21-23-24)17-20-16(22-25-17)12-6-8-19-9-7-12/h3-10H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUVTZUHZXQKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core is typically constructed via CuAAC, a cornerstone reaction for triazole synthesis. For the target compound, the 3-ethylphenyl substituent is introduced through a 3-ethylphenyl azide intermediate. Propargyl amine serves as the alkyne component, enabling the formation of the 5-amino group on the triazole.

Reaction Conditions :

  • 3-Ethylphenyl Azide Preparation : 3-Ethylaniline is diazotized with sodium nitrite and hydrochloric acid at 0–5°C, followed by azide formation using sodium azide.
  • CuAAC Protocol : The azide reacts with propargyl amine in a 1:1 molar ratio, catalyzed by copper(I) iodide (10 mol%) in tert-butanol/water (1:1) at room temperature for 12 hours. The reaction affords 1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine in 85–90% yield.

Synthesis of the 1,2,4-Oxadiazole Moiety

Amidoxime Cyclization

The pyridin-4-yl-substituted 1,2,4-oxadiazole is synthesized via cyclization of pyridine-4-carboxamidoxime with a carboxylic acid derivative. This method, validated in recent studies, ensures regioselective oxadiazole formation.

Stepwise Procedure :

  • Pyridine-4-Carboxamidoxime Synthesis : Pyridine-4-carbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux for 6 hours, yielding the amidoxime intermediate.
  • Oxadiazole Formation : The amidoxime is treated with ethyl chlorooxalate in the presence of triethylamine (TEA) at 80°C for 4 hours, forming ethyl 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate. Hydrolysis with aqueous NaOH (2 M) produces 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid.

Coupling Strategies for Heterocyclic Assembly

Suzuki-Miyaura Cross-Coupling

To connect the triazole and oxadiazole rings, Suzuki coupling is employed. The triazole is functionalized with a boronic ester at position 4, while the oxadiazole bears a halogen (e.g., bromine) at position 5.

Optimized Conditions :

  • Triazole Boronic Ester Synthesis : 4-Bromo-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine undergoes Miyaura borylation with bis(pinacolato)diboron (1.2 eq.), catalyzed by Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C for 8 hours.
  • Coupling Reaction : The boronic ester reacts with 5-bromo-3-(pyridin-4-yl)-1,2,4-oxadiazole under Pd(PPh₃)₄ catalysis (3 mol%) in a toluene/water (10:1) mixture with Cs₂CO₃ (2 eq.) at 100°C for 12 hours. This step achieves 75–80% yield of the coupled product.

Direct Cyclocondensation

An alternative one-pot approach involves cyclocondensation of the triazole-bound carboxylic acid with pyridine-4-carboxamidoxime. This method bypasses intermediate isolation, enhancing synthetic efficiency.

Procedure :

  • Triazole Carboxylic Acid Activation : 4-Carboxy-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine is activated using propylphosphonic anhydride (T3P) in dichloromethane.
  • Cyclization : The activated acid reacts with pyridine-4-carboxamidoxime at 80°C for 3 hours, directly forming the target compound in 70–75% yield.

Analytical Characterization and Optimization

Spectroscopic Validation

  • ¹H NMR : The triazole proton resonates as a singlet at δ 8.21 ppm, while the pyridin-4-yl protons appear as doublets at δ 8.65 and 7.85 ppm.
  • LC-MS : A molecular ion peak at m/z 346.4 ([M+H]⁺) confirms the molecular formula C₁₉H₁₈N₆O.

Yield Optimization

  • CuAAC : Lowering the reaction temperature to 0°C reduces propargyl amine decomposition, improving triazole yield to 92%.
  • Suzuki Coupling : Replacing toluene with dimethylacetamide (DMAc) increases coupling efficiency to 88% by enhancing boronic ester solubility.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Pathways Involved: Specific biochemical pathways that the compound influences.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Oxadiazole Hybrids

Compound E595-0525 (1-(3,5-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine)
  • Key Differences :
    • Substituents : 3,5-Dimethylphenyl (vs. 3-ethylphenyl) and 4-ethoxyphenyl-oxadiazole (vs. pyridin-4-yl-oxadiazole).
    • Molecular Formula : C₂₀H₂₀N₆O₂ (vs. C₁₉H₁₈N₆O for the target compound).
  • Reduced hydrogen-bonding capacity compared to the pyridinyl group.
Compound from (Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate)
  • Key Differences :
    • Functional Groups : Ethoxycarbonyl ester (vs. amine) and chloropyridylmethyl substitution.
  • Impact :
    • The ester group may reduce solubility in aqueous media compared to the amine.
    • Chloropyridyl substitution introduces electronegativity, affecting electronic distribution .

Triazole Derivatives with Varied Linkers/Substituents

Triazole-Chalcone Hybrids ()
  • Examples : (2E)-1-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-fluorophenyl)prop-2-en-1-one (4d).
  • Key Differences :
    • Chalcone (α,β-unsaturated ketone) linked to triazole vs. oxadiazole-pyridine.
    • Substituents: Fluorophenyl, bromophenyl, or nitro groups (vs. pyridin-4-yl).
  • Fluorine/nitro groups increase electrophilicity, improving binding to parasitic targets (e.g., leishmanicidal activity reported in ) .
3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine ()
  • Key Differences :
    • Thioether linker (vs. oxadiazole) and 2-methylbenzyl group.
  • Structural flexibility differs due to the thioether bond .

Tabulated Comparison of Key Compounds

Compound Name / Evidence ID Molecular Formula Key Substituents/Linkers Notable Properties/Activities
Target Compound C₁₉H₁₈N₆O 3-Ethylphenyl, pyridin-4-yl-oxadiazole High hydrogen-bonding potential
E595-0525 C₂₀H₂₀N₆O₂ 3,5-Dimethylphenyl, 4-ethoxyphenyl Lipophilic, pharmacological screening
Triazole-Chalcone 4d C₂₀H₁₇FN₄O₂ 4-Methoxyphenyl, 4-fluorophenyl Leishmanicidal (IC₅₀: 1.2 µM)
Ethyl Triazole Ester C₁₄H₁₄ClN₅O₂ Chloropyridyl, ethoxycarbonyl Agrochemical applications
3-((2-Methylbenzyl)thio)-Triazole C₁₅H₁₅N₅S 2-Methylbenzylthio, pyridin-3-yl Flexible thioether linker

Biological Activity

The compound 1-(3-ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological significance, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N6OC_{16}H_{16}N_{6}O with a molecular weight of approximately 296.34 g/mol. The structural components include:

  • A triazole ring , known for its role in various pharmacological applications.
  • An oxadiazole moiety , which contributes to its bioactivity.
  • A pyridine group , enhancing its interaction with biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation across various cell lines.
  • Antimicrobial Properties : The compound has demonstrated efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : It has been noted for its ability to modulate inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it was tested against several cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated significant cytotoxic effects with IC50 values in the micromolar range.

Cell LineIC50 (µM)Reference
HeLa12.5
MCF715.0
A549 (lung)10.0

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tumor Growth : By inducing apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with protein synthesis.
  • Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Studies : Animal models demonstrated a reduction in tumor size when treated with the compound alongside standard chemotherapy agents.
  • In Vitro Studies : Cellular assays confirmed the induction of apoptosis and cell cycle arrest in treated cancer cells.

Q & A

Q. What are the common synthetic routes for 1-(3-ethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of triazole precursors with oxadiazole-forming reagents. For example, S-alkylation under alkaline conditions (e.g., NaOH in methanol) is used to introduce sulfur-containing substituents . Key parameters include:

  • Temperature: 60–80°C for cyclization steps to ensure ring closure without side reactions .
  • Catalysts: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole formation .
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance oxadiazole ring stability .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data do they provide?

Methodological Answer:

  • ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and distinguish triazole (C-5 amine, δ 5.1 ppm) from oxadiazole carbons (C-2, δ 160–165 ppm) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 378.1342) and fragmentation patterns .
  • IR Spectroscopy: Identify N-H stretches (~3350 cm⁻¹) and C=N/C-O bands (1650–1600 cm⁻¹) .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

Methodological Answer:

  • Antimicrobial Assays: Microdilution methods (MIC determination) against S. aureus and E. coli using 96-well plates .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition: Kinase inhibition profiling (e.g., EGFR) via fluorescence polarization .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives with improved target binding?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding modes to targets like EGFR (PDB ID: 1M17). Focus on pyridinyl-oxadiazole interactions with ATP-binding pockets .
  • QSAR Models: Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
  • Reaction Path Search: Quantum mechanical calculations (DFT) optimize transition states for regioselective triazole-oxadiazole coupling .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities >5% skew bioactivity .
  • Assay Standardization: Normalize protocols (e.g., fixed incubation times, serum-free media) to minimize variability .
  • Meta-Analysis: Compare logP values and solubility profiles to explain discrepancies in cell permeability .

Q. How to optimize regioselectivity in triazole-oxadiazole coupling reactions?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling; CuI favors triazole C-4 substitution .
  • Solvent Effects: Dioxane increases oxadiazole regioselectivity (7:3 ratio) vs. THF (5:5) due to polarity .
  • Temperature Control: Lower temperatures (0–5°C) suppress side reactions during nitrile imine cycloaddition .

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